N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
Description
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAPEKXDHNIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the acetamidoethyl and phenyl groups.
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne is used to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and solid-phase synthesis techniques to enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as supramolecular hydrogels, which exhibit unique mechanical properties and biocompatibility.
Biological Research: The compound is investigated for its role in inhibiting advanced glycation end products (AGEs), which are implicated in various diseases.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the formation of AGEs, thereby reducing oxidative stress and inflammation . The compound’s triazole ring can also interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidoethyl) hydrazine carboximidamide hydrochloride (ALT-946): Known for its potent inhibition of AGEs with fewer side effects.
4,5-dimethyl-3-phenacylthiozolium chloride (ALT-711): Another AGE inhibitor with distinct chemical properties.
N-phenacetylthiazolium bromide (PTB): Used to break Maillard reaction crosslinks.
Uniqueness
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique triazole structure, which provides a versatile scaffold for chemical modifications. This allows for the development of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
